molecular formula C10H9N3O B13690267 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde

Cat. No.: B13690267
M. Wt: 187.20 g/mol
InChI Key: OASWVFNVGCAZBY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method is the cyclization reaction, where the starting materials are subjected to cyclization in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins involved in disease pathways. The triazole ring can form hydrogen bonds with target enzymes, leading to inhibition of their activity. The aldehyde group can also react with nucleophilic sites on proteins, leading to covalent modification and inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the triazole ring.

    4-(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxybenzaldehyde: Contains a different triazole ring and an additional methoxy group[][11].

Uniqueness

4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is unique due to the presence of the 1-methyl-1H-1,2,4-triazole moiety, which imparts specific biological activities and chemical reactivity. The methyl group on the triazole ring can influence the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-7H,1H3

InChI Key

OASWVFNVGCAZBY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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